molecular formula C27H27NO3 B4943224 5-(3-ethoxy-4-hydroxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one

5-(3-ethoxy-4-hydroxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one

Cat. No.: B4943224
M. Wt: 413.5 g/mol
InChI Key: LGDZYLLNUHZLKZ-UHFFFAOYSA-N
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Description

The compound 5-(3-ethoxy-4-hydroxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one is a benzo[a]phenanthridinone derivative characterized by a polycyclic aromatic core substituted with a 3-ethoxy-4-hydroxyphenyl group at position 5 and two methyl groups at position 2.

Properties

IUPAC Name

5-(3-ethoxy-4-hydroxyphenyl)-2,2-dimethyl-1,3,5,6-tetrahydrobenzo[a]phenanthridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27NO3/c1-4-31-23-13-17(10-12-21(23)29)26-25-19(14-27(2,3)15-22(25)30)24-18-8-6-5-7-16(18)9-11-20(24)28-26/h5-13,26,28-29H,4,14-15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGDZYLLNUHZLKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C3=C(CC(CC3=O)(C)C)C4=C(N2)C=CC5=CC=CC=C54)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

The benzo[a]phenanthridinone scaffold is associated with glutaminase inhibition, a therapeutic target in oncology. Below is a detailed comparison with key analogs:

Structural and Functional Comparison
Compound Key Substituents Target Mechanism Reported Activity
5-(3-ethoxy-4-hydroxyphenyl)-2,2-dimethyl-...-one (Target Compound) 3-ethoxy-4-hydroxyphenyl Not reported Inferred allosteric Unknown
5-(3-bromo-4-(dimethylamino)phenyl)-2,2-dimethyl-...-one (Compound 968) 3-bromo-4-(dimethylamino)phenyl Glutaminase (GLS) Allosteric inhibition Inhibits cancer cell proliferation (IC₅₀ ~1–5 µM); synergizes with chemotherapy
BPTES (Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide) Thiadiazole-acetamide Glutaminase (GLS) Non-competitive IC₅₀ ~0.1–0.3 µM; limited bioavailability due to poor solubility
CB-839 (Telaglenastat) Thiadiazole-based Glutaminase (GLS) Non-competitive Orally bioavailable; Phase II trials in solid tumors

Key Observations :

Bromine in compound 968 likely contributes to stronger hydrophobic interactions with glutaminase’s allosteric pocket, whereas the ethoxy/hydroxy groups in the target compound could favor hydrogen bonding .

Mechanistic Differences: Compound 968 and BPTES/CB-839 target glutaminase but differ in binding: 968 is allosteric, while BPTES/CB-839 are non-competitive . The target compound’s mechanism remains speculative but may align with 968’s allosteric mode due to structural homology.

Therapeutic Potential: Compound 968 shows efficacy in preclinical models of ovarian, breast, and lung cancers, often synergizing with paclitaxel or immune checkpoint inhibitors . The target compound’s activity is unstudied, but its substituents suggest possible immunomodulatory effects via altered glutamine metabolism.

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